
FTI-277
Descripción general
Descripción
FTI-277 es un inhibidor de la farnesiltransferasa, una clase de compuestos que inhiben la enzima farnesiltransferasa. Esta enzima es responsable de la modificación postraduccional de proteínas, específicamente la adición de un grupo farnesilo al residuo de cisteína de proteínas que contienen un motivo CAAX. This compound ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer, debido a su capacidad para inhibir la función de las proteínas Ras oncogénicas.
Aplicaciones Científicas De Investigación
Case Studies and Findings
- Breast Cancer: FTI-277 has shown potent inhibitory effects on the proliferation and invasion of breast cancer cells, particularly those expressing active H-Ras. In studies, treatment with this compound significantly decreased EGF-induced invasion by inhibiting H-Ras activation, suggesting its potential as a therapeutic agent for breast cancer management .
- Multiple Myeloma: Research indicated that this compound exhibits cytotoxic activity against myeloma cell lines with activated Ras mutations. Specifically, H929 cells were more sensitive to this compound compared to other cell lines, highlighting its potential in treating Ras-driven malignancies .
Cancer Type | Cell Line | Effect of this compound |
---|---|---|
Breast Cancer | MDA-MB-231 | Inhibits proliferation and invasion |
Multiple Myeloma | H929 | Induces cell death in Ras-mutated cells |
Immune Modulation
This compound has been studied for its effects on immune function during sepsis. In a murine model of sepsis induced by cecal ligation and puncture (CLP), this compound treatment improved survival rates and bacterial clearance while modulating immune responses.
Findings
The study showed that this compound reduced farnesylated proteins in the spleen and mitigated apoptosis in immune cells, enhancing the activity of regulatory T cells (Tregs) and macrophages . This suggests a novel role for this compound in managing sepsis through immune modulation.
Case Studies
In vitro studies indicated that this compound prevented phosphate-induced mineral deposition in VSMCs and inhibited their osteogenic differentiation. Additionally, it increased expression of matrix Gla protein (MGP), an inhibitor of mineralization .
Study Focus | Outcome |
---|---|
VSMC Calcification | Inhibition of mineralization via Akt signaling |
Apoptosis Prevention | Reduced apoptosis in VSMCs treated with this compound |
Potential Applications
Research suggests that this compound may have neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage. The compound's ability to inhibit harmful signaling pathways could be beneficial in neurodegenerative diseases.
Mecanismo De Acción
FTI-277 ejerce sus efectos inhibiendo la enzima farnesiltransferasa, que es responsable de la farnesilación de proteínas que contienen un motivo CAAX. Esta inhibición evita la localización y función adecuadas de estas proteínas, en particular las proteínas Ras oncogénicas. Al bloquear la farnesilación de Ras, this compound interrumpe las vías de señalización de Ras, lo que lleva a la inhibición de la proliferación celular y la inducción de la apoptosis. Además, se ha demostrado que this compound modula otras vías de señalización, como la vía PI3K/Akt, lo que contribuye a sus efectos anticancerosos y antiinflamatorios .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
FTI-277 se puede sintetizar mediante un proceso de varios pasos que implica el acoplamiento de un derivado de bifenilo con un derivado de aminoácido. Los pasos clave incluyen:
Formación del intermedio de bifenilo: Esto implica la reacción de acoplamiento de Suzuki entre un ácido bórico y un compuesto de bifenilo halogenado.
Acoplamiento con el derivado de aminoácido: El intermedio de bifenilo se acopla entonces con un derivado de aminoácido, como la L-metionina, utilizando reactivos de acoplamiento peptídico como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y HOBt (1-hidroxi-benzotriazol).
Desprotección final y purificación: El producto final se obtiene desprotegiendo el derivado de aminoácido y purificando el compuesto mediante técnicas cromatográficas.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, utilizando reactores de gran escala y técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
FTI-277 experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar sulfóxidos y sulfonas.
Reducción: El compuesto puede reducirse para formar tioles.
Sustitución: this compound puede sufrir reacciones de sustitución nucleófila, particularmente en el átomo de azufre.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el ditiotreitol (DTT) y la tris(2-carboxietil)fosfina (TCEP).
Sustitución: Se pueden utilizar nucleófilos como tioles y aminas en condiciones suaves.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Tioles.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
FTI-277 forma parte de una clase de compuestos conocidos como inhibidores de la farnesiltransferasa (FTIs). Los compuestos similares incluyen:
Tipifarnib (R115777): Otro FTI que ha sido ampliamente estudiado en ensayos clínicos para el tratamiento del cáncer.
Lonafarnib (SCH66336): Un FTI que ha mostrado promesa en el tratamiento de varios cánceres y progeria.
Manumycin A: Un producto natural que inhibe la farnesiltransferasa y se ha estudiado por sus propiedades anticancerígenas.
This compound es único en su capacidad para inhibir tanto la señalización de H-Ras como de K-Ras, lo que lo convierte en un potente inhibidor de las proteínas Ras oncogénicas. Además, sus efectos sobre la modulación inmunitaria y la calcificación vascular lo distinguen aún más de otros FTIs.
Actividad Biológica
FTI-277, a farnesyltransferase inhibitor (FTI), has garnered attention for its potential therapeutic applications in cancer and vascular diseases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for treatment.
This compound primarily inhibits the farnesylation process, which is crucial for the proper functioning of Ras proteins. By preventing Ras from being modified and anchored to the cell membrane, this compound disrupts downstream signaling pathways that promote cell proliferation and survival.
Key Mechanisms:
- Inhibition of H-Ras Activation : this compound has been shown to selectively inhibit H-Ras activation without affecting N-Ras. This selective inhibition leads to a decrease in the migratory and invasive capabilities of breast cancer cells such as MDA-MB-231 .
- Cytoplasmic Accumulation of Ras-Raf Complexes : The compound induces the accumulation of inactive Ras-Raf complexes in the cytoplasm, which prevents the activation of downstream signaling pathways .
Effects on Cancer Cell Lines
This compound has demonstrated significant anti-cancer effects across various studies involving different cancer cell lines:
Table 1: Summary of this compound Effects on Cancer Cell Lines
Case Studies
- Breast Cancer : A study focused on MDA-MB-231 cells revealed that this compound significantly decreased the EGF-enhanced invasion in a concentration-dependent manner. The treatment also reduced levels of H-Ras-GTP, indicating effective inhibition of H-Ras activation .
- Vascular Smooth Muscle Cells (VSMCs) : this compound was shown to inhibit calcification in VSMCs by up-regulating PI3K/Akt signaling pathways. This effect was linked to a reduction in apoptosis and mineralization, suggesting therapeutic potential for preventing vascular calcification .
- Liver Cancer : Research indicated that this compound inhibited growth in liver cancer cell lines HepG2 and Huh7, with significant effects observed at concentrations between 10 μM and 30 μM .
Inhibition of Cell Proliferation
This compound caused G1 phase arrest in treated cancer cells, leading to reduced proliferation rates. For instance, after treatment with 30 μM this compound, there was a notable decrease in the percentage of N-Ras cells in the S phase from 18% to 12% .
Induction of Apoptosis
The compound induced apoptosis in specific cell lines under low serum conditions, particularly in N-Ras and K-Ras expressing cells. The apoptotic induction ranged from 15% to 30%, highlighting its potential as an anti-cancer agent .
Propiedades
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26)/t16-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFPROVOIQKYTO-UZLBHIALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170006-73-2 | |
Record name | FTI 277 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170006-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FTI 277 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170006732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: FTI-277 is a potent and selective inhibitor of farnesyltransferase (FTase) [, , , , ]. FTase is an enzyme responsible for the farnesylation of proteins, a crucial post-translational modification where a 15-carbon isoprenoid lipid (farnesyl pyrophosphate) is attached to a cysteine residue near the C-terminus of the protein [, ]. This modification is essential for the proper localization and function of many proteins, including the Ras family of small GTPases [].
- Inhibition of cell proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines, including leukemia [, , ], breast cancer [], head and neck carcinoma [], and liver cancer []. This is primarily attributed to the disruption of Ras-mediated signaling pathways that drive cell cycle progression.
- Induction of apoptosis: In some cell lines, this compound can induce apoptosis, a programmed cell death mechanism [, , ]. This effect is thought to be mediated by the disruption of Ras-dependent survival pathways and the activation of pro-apoptotic proteins.
- Inhibition of cell migration and invasion: Studies have shown that this compound can inhibit the migration and invasion of cancer cells, processes crucial for metastasis [, ]. This is likely due to the role of farnesylated proteins in cytoskeletal reorganization and cell adhesion.
ANone: While the provided research papers don't delve into the detailed spectroscopic characterization of this compound, its molecular formula and weight can be deduced from its chemical name, "methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate."
A: Research on this compound analogs and their structure-activity relationships has been conducted [, ]. Key findings include:
A: While this compound showed promise in preclinical studies, clinical trials with first-generation FTIs were not as successful, partly due to the development of resistance []. Some identified resistance mechanisms include:
- Alternative prenylation: Some cancer cells can circumvent FTase inhibition by utilizing geranylgeranyltransferase I (GGTase I), another prenylation enzyme, to modify Ras proteins [, ].
- Upregulation of FTase: Increased expression of FTase can overcome the inhibitory effects of this compound [].
ANone: Numerous studies have investigated the effects of this compound in various in vitro and in vivo models:
- In vitro: this compound has demonstrated antiproliferative and pro-apoptotic effects in a wide range of cancer cell lines, including leukemia [, , ], breast cancer [], head and neck carcinoma [], and liver cancer []. These studies often utilize cell viability assays, cell cycle analysis, and apoptosis assays to assess the drug's impact.
- In vivo: Studies in animal models have shown that this compound can inhibit tumor growth and improve survival in certain cancers [, , ]. These studies typically involve xenograft models where human cancer cells are implanted into mice, and tumor growth is monitored over time.
ANone: While the provided research primarily focuses on the in vitro and cellular effects of this compound, some insights into its PK/PD properties can be gleaned:
- Administration route: this compound has been administered to animals via various routes, including intraperitoneal (IP) injection [, ].
- Tissue distribution: Studies suggest that this compound can reach therapeutic concentrations in various tissues, including the pancreas [].
ANone: Although initial clinical trials with first-generation FTIs were not as successful as anticipated, research on this compound and its analogs continues due to their potential in various areas:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.